N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide” is a complex organic compound that belongs to the class of amides. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of a trifluoromethyl group adds to its chemical stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide” typically involves multiple steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride.
Attachment of the trifluoromethylphenyl group: This step involves a Friedel-Crafts acylation reaction where the trifluoromethylbenzene reacts with the acetylated tetrahydroisoquinoline in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the amide bond: The final step involves coupling the intermediate with a suitable amine or amide reagent under conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving tetrahydroisoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group, potentially less stable.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of trifluoromethyl, different electronic properties.
Uniqueness
The presence of the trifluoromethyl group in “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide” imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-14(27)26-11-10-16-5-8-19(12-17(16)13-26)25-20(28)9-4-15-2-6-18(7-3-15)21(22,23)24/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAONREKMALQBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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